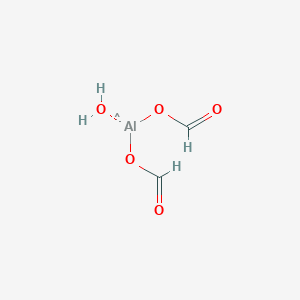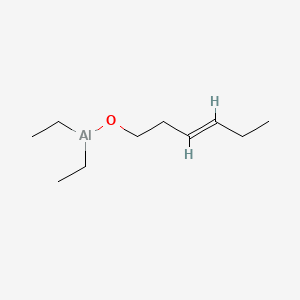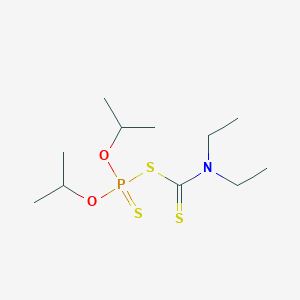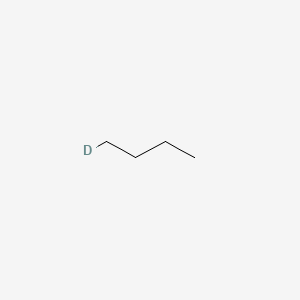
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- is an organic compound with the molecular formula C14H23NO3 It is a derivative of butanol, featuring a phenoxy group and a methoxypropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- typically involves the reaction of 2-butanol with 3-methoxypropylamine and phenol. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- involves its interaction with specific molecular targets. The phenoxy group can participate in aromatic interactions, while the methoxypropylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butanol, 1-(3-aminopropyl)amino-3-phenoxy-
- 2-Butanol, 1-(3-methoxypropyl)amino-3-methoxy-
- 2-Butanol, 1-(3-methoxypropyl)amino-3-ethoxy-
Uniqueness
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- is unique due to the presence of both a phenoxy group and a methoxypropylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
| 7565-15-3 | |
Fórmula molecular |
C14H23NO3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-(3-methoxypropylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-12(18-13-7-4-3-5-8-13)14(16)11-15-9-6-10-17-2/h3-5,7-8,12,14-16H,6,9-11H2,1-2H3 |
Clave InChI |
GGNGMTHUWLMRPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CNCCCOC)O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)





![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
